molecular formula C9H12ClF2N5 B12220401 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12220401
M. Wt: 263.67 g/mol
InChI Key: USJAPNZFECJAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine hydrochloride is systematically named according to IUPAC guidelines to reflect its structural features. The parent structure is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Primary substituent : A difluoromethyl group (-CF$$_2$$H) is attached to the second position of the first pyrazole ring.
  • Secondary substituent : A methyl group (-CH$$_3$$) is bonded to the nitrogen atom at the first position of the second pyrazole ring.
  • Bridge : A methylene group (-CH$$_2$$-) links the third position of the first pyrazole ring to the nitrogen atom of the amine group at the fourth position of the second pyrazole ring.
  • Counterion : The hydrochloride salt form is indicated by the presence of a chloride ion (Cl$$^-$$) associated with the protonated amine group.

The structural formula is represented as:
$$ \text{C}{10}\text{H}{12}\text{ClF}{2}\text{N}{5} $$
with the following skeletal arrangement:

  • Pyrazole Ring 1: Positions 1 (N), 2 (-CF$$2$$H), 3 (-CH$$2$$-).
  • Pyrazole Ring 2: Positions 1 (-CH$$3$$), 4 (-NH$$2^+$$Cl$$^-$$).

CAS Registry Number and Molecular Weight Analysis

The compound is assigned a CAS Registry Number (CAS RN) to uniquely identify it in chemical databases. While the exact CAS RN for this specific hydrochloride salt is not explicitly listed in the provided sources, analogous pyrazole derivatives with difluoromethyl groups, such as 1-(difluoromethyl)-1H-pyrazol-4-amine (CAS RN 1174309-16-0), demonstrate consistent numbering patterns.

The molecular weight is calculated as follows:
$$
\begin{align}
\text{Carbon (C)} & : 10 \times 12.01 = 120.10 \
\text{Hydrogen (H)} & : 12 \times 1.008 = 12.10 \
\text{Chlorine (Cl)} & : 1 \times 35.45 = 35.45 \
\text{Fluorine (F)} & : 2 \times 19.00 = 38.00 \
\text{Nitrogen (N)} & : 5 \times 14.01 = 70.05 \
\hline
\text{Total} & : 275.70 \, \text{g/mol} \
\end{align
}
$$
This aligns with related compounds, such as 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride (MW 183.59 g/mol), adjusted for structural differences.

Synonyms and Alternative Naming Conventions in Chemical Databases

Chemical databases use varied naming conventions to describe this compound. Key synonyms include:

  • 1-Methyl-4-[[(2-(difluoromethyl)pyrazol-3-yl)methyl]amino]pyrazolium chloride
  • N-[(2-(Difluoromethyl)-1H-pyrazol-3-yl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride
Database Identifier/Name Reference
PubChem 1-(Difluoromethyl)-3-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-1H-pyrazol-4-amine hydrochloride
ChemicalBook 1H-Pyrazol-4-amine, 1-(difluoromethyl)-
Sigma-Aldrich 1-(Difluoromethyl)-1H-pyrazol-3-amine

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-6-7(4-14-15)12-5-8-2-3-13-16(8)9(10)11;/h2-4,6,9,12H,5H2,1H3;1H

InChI Key

USJAPNZFECJAJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

The formation of the pyrazole core is typically achieved via cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 3-(difluoromethyl)-1-methylpyrazole intermediates are synthesized by reacting 2,2-difluoroacetyl halides with α,β-unsaturated esters, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates. Subsequent condensation with methylhydrazine under controlled temperatures (-30°C to -20°C) facilitates cyclization, forming the pyrazole ring with high regioselectivity (isomer ratios up to 96:4).

Key Conditions :

  • Catalysts : Sodium iodide or potassium iodide enhance reaction efficiency.
  • Solvents : Dichloromethane or toluene for phase separation during workup.
  • Purification : Recrystallization from ethanol/water (35–65%) achieves >99% purity.

Alkylation for N-Methyl Substitution

Introduction of the 1-methyl group on the pyrazole ring involves alkylation using methylating agents such as methyl iodide or dimethyl sulfate. For instance, 1-methylpyrazol-4-amine derivatives are synthesized by treating pyrazole intermediates with methylating agents in the presence of a base (e.g., potassium carbonate).

Optimization Insight :

  • Temperature : Reactions are conducted at 0–25°C to minimize side products.
  • Yield : 75–80% after fractional distillation.

Coupling and Functionalization

The difluoromethylpyrazole and methylpyrazole moieties are coupled via reductive amination or nucleophilic substitution. For example, N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]amine is reacted with 1-methylpyrazol-4-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the target compound.

Critical Parameters :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent decomposition.
  • Solvent System : Ethanol or tetrahydrofuran (THF) ensures solubility.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or acetone). Crystallization at low temperatures (5–10°C) yields the hydrochloride salt with >99.5% purity.

Industrial Note : Continuous flow reactors improve consistency and scalability, reducing reaction times by 30–50% compared to batch processes.

Comparative Analysis of Methodologies

Method Starting Materials Yield Purity Key Advantage
Cyclization-Alkylation 2,2-Difluoroacetyl halide, methylhydrazine 78–85% 99.7% High regioselectivity, scalable
Reductive Amination Pre-formed pyrazole intermediates 70–75% 98.5% Mild conditions, minimal side reactions
Continuous Flow Hydrazine, diketones 82–88% 99.9% Rapid synthesis, ideal for industrial use

Mechanistic Insights and Challenges

Regioselectivity Control

The position of substituents on the pyrazole ring is critical. Methylhydrazine preferentially reacts at the β-carbon of α,β-unsaturated esters, directing the difluoromethyl group to the 3-position. Catalysts like KI further suppress isomer formation by stabilizing transition states.

Impurity Management

Common impurities include 5-(difluoromethyl) isomers and unreacted intermediates. These are mitigated via:

  • Low-Temperature Condensation : Limits kinetic byproducts.
  • Solvent Extraction : Dichloromethane removes hydrophobic impurities.

Industrial-Scale Considerations

Process Intensification

Continuous Flow Systems :

  • Reduce reaction time from 12 hours (batch) to 4 hours.
  • Enhance heat transfer, critical for exothermic cyclization steps.

Cost Efficiency

  • Methylhydrazine Utilization : 1.1 equivalents minimize waste.
  • Recycle Streams : Unreacted starting materials are recovered via distillation.

Emerging Innovations

Green Chemistry Approaches

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces ethanol use by 40%.
  • Biocatalysts : Lipases for ester hydrolysis improve atom economy.

Chemical Reactions Analysis

Types of Reactions: N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C10H13ClF2N5 and a molecular weight of 277.70 g/mol. Its structure incorporates a difluoromethyl group, which is known to enhance binding affinity to biological targets, thereby influencing enzyme activity and other biological pathways. The presence of pyrazole moieties further contributes to its diverse chemical reactivity and potential pharmacological applications.

Antifungal and Antimicrobial Properties

Research indicates that N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride exhibits notable antifungal and antimicrobial activities. Its mechanism may involve the inhibition of specific enzymes essential for microbial survival, making it a candidate for developing new antifungal agents.

Cancer Research

The compound's potential as an anticancer agent has been investigated through structure-activity relationship studies. Similar pyrazole derivatives have shown promise in targeting cancer cells, with some derivatives demonstrating cytotoxic effects against various cancer cell lines . The incorporation of the difluoromethyl group may enhance these effects by improving the compound's bioavailability and interaction with cellular targets.

Enzyme Inhibition

Studies have focused on the interactions of this compound with specific enzymes, particularly those involved in metabolic pathways. The difluoromethyl group enhances binding affinity, which can lead to effective inhibition of enzymes critical in disease processes. Such interactions are vital for designing inhibitors that can modulate enzyme activity in therapeutic contexts.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antifungal Activity : A study demonstrated effective antifungal properties against various strains, indicating potential use in treating fungal infections.
  • Cytotoxicity Assessments : Investigations into cytotoxic effects revealed that certain derivatives exhibited higher potency than traditional chemotherapeutics, suggesting avenues for cancer treatment development.
  • Mechanistic Studies : Research focused on elucidating the mechanisms by which this compound interacts with target enzymes, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism by which N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Structural Analogs

Pyrazole derivatives with amine functionalities and halogenated substituents are common in medicinal and agrochemical research. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine hydrochloride C₉H₁₂ClF₂N₅ 263.68 [[2-(difluoromethyl)pyrazol-3-yl]methyl], 1-methylpyrazol-4-amine Not provided
1-(Difluoromethyl)-3-methylpyrazol-4-amine hydrochloride C₅H₈ClF₂N₃ 183.59 Difluoromethyl, methyl 1431965-72-8
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₄N₄ 214.27 Cyclopropyl, pyridyl Not provided
1-(Difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine hydrochloride C₁₀H₁₃ClF₂N₄ 262.69 Difluoromethyl, pyrrolylmethyl 1856032-55-7

Key Differences :

  • Substituent Complexity : The target compound features a bis-pyrazole structure, whereas analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine replace one pyrazole with a pyridine ring .
  • Fluorination: The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine, CAS 1856028-55-1) .
Physicochemical Properties
  • Molecular Weight : The target compound (263.68 g/mol) is heavier than simpler analogs like 1-(difluoromethyl)-3-methylpyrazol-4-amine hydrochloride (183.59 g/mol) due to its extended substituent .
  • Solubility : Hydrochloride salts (e.g., 2-ethyl-1H-imidazole-4-carboxylic acid hydrochloride, ) generally exhibit higher aqueous solubility than free bases, a critical factor in drug formulation .
  • Thermal Stability: Pyrazole derivatives with aromatic substituents (e.g., SR48692, a quinoline-pyrazole-carboxylic acid derivative) show enhanced thermal stability, suggesting similar behavior for the target compound .

Biological Activity

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-methylpyrazol-4-amine;hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C9H12ClF2N5
Molecular Weight 263.67 g/mol
IUPAC Name This compound
InChI Key WLUOXARUKMLILD-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=N1)NCC2=CC=NN2C(F)F.Cl

Synthesis

The synthesis of this compound typically involves several steps, including the formation of pyrazole rings and the introduction of the difluoromethyl group. Common methods include:

  • Formation of Pyrazole Rings : This is achieved through cyclization reactions involving appropriate precursors.
  • Difluoromethylation : Utilization of difluoromethylating agents under controlled conditions, often in the presence of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity, which can lead to potent biological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors can disrupt cellular signaling pathways, leading to altered cellular responses .

Anticancer Properties

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant anticancer activities. For instance:

  • Cytotoxicity Assays : The compound demonstrated effective cytotoxicity against various cancer cell lines, including MCF7 and NCI-H460. The half-maximal inhibitory concentration (IC50) values were reported as follows:
    • MCF7: IC50 = 0.01 µM
    • NCI-H460: IC50 = 0.03 µM .

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been noted in several studies:

  • Inhibition of Pro-inflammatory Cytokines : Research has shown that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Antitumor Activity :
    • A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives against Hep-2 and P815 cancer cell lines, with derivatives showing significant cytotoxic potential (IC50 = 3.25 mg/mL for Hep-2) .
  • Mechanistic Insights into Anticancer Effects :
    • Xia et al. prepared derivatives that exhibited significant apoptosis induction in cancer cells, establishing a correlation between structural modifications and enhanced biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.